Cas no 1541097-89-5 (3-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-2-amine)

3-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-2-amine is a synthetic organic compound with significant potential in pharmaceutical research. It features a unique triazole ring and sulfanyl moiety, offering advantages such as enhanced stability, potential for diverse chemical transformations, and potential biological activity. This compound is well-suited for applications in medicinal chemistry and drug discovery.
3-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-2-amine structure
1541097-89-5 structure
Product Name:3-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-2-amine
CAS No:1541097-89-5
MF:C8H16N4S
MW:200.304439544678
MDL:MFCD23902692
CID:5219716
PubChem ID:80451071
Update Time:2025-06-20

3-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Butanamine, 3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-
    • 3-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-2-amine
    • MDL: MFCD23902692
    • Inchi: 1S/C8H16N4S/c1-6(2)7(9)4-13-8-11-10-5-12(8)3/h5-7H,4,9H2,1-3H3
    • InChI Key: BBNVOFQOZUVPDY-UHFFFAOYSA-N
    • SMILES: C(SC1N(C)C=NN=1)C(N)C(C)C

3-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-2-amine Pricemore >>

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Additional information on 3-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-2-amine

Introduction to 3-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-2-amine (CAS No. 1541097-89-5)

3-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-2-amine is a specialized organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 1541097-89-5, features a unique combination of functional groups, including a sulfanyl (-SH) moiety and a triazolyl ring, which contribute to its distinctive chemical properties and potential biological activities. The presence of a methyl substituent on both the triazolyl ring and the butanamine backbone further enhances its structural complexity and modularity, making it a versatile intermediate in synthetic chemistry.

The molecular framework of 3-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-2-amine consists of a four-carbon chain terminated by an amine group (-NH₂), with a sulfanyl group attached to the third carbon. The sulfanyl group is particularly noteworthy as it can participate in various chemical reactions, including nucleophilic substitution and coordination with metal ions, which are critical for drug design and material science applications. Additionally, the triazolyl ring introduces a heterocyclic system known for its stability and biological relevance, often found in pharmacologically active molecules.

In recent years, there has been growing interest in heterocyclic compounds due to their broad spectrum of biological activities. The triazolyl moiety, in particular, has been extensively studied for its role in antimicrobial, anti-inflammatory, and anticancer applications. Researchers have demonstrated that the incorporation of triazolyl rings into drug candidates can enhance binding affinity to biological targets while improving metabolic stability. The specific substitution pattern in 3-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-2-amine, with methyl groups at the 4-position of the triazolyl ring and at the terminal carbon of the butanamine chain, suggests potential interactions with enzymes or receptors that require precise steric and electronic complementarity.

The sulfanylbutanamine backbone provides an amine functionality that is commonly utilized in drug development for its ability to form hydrogen bonds and interact with polar regions of biological targets. This structural motif is also found in various pharmacophores that exhibit therapeutic effects. For instance, sulfanyl-containing compounds have been reported to modulate enzyme activity by acting as competitive inhibitors or substrates. The combination of these features in 3-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylbutan-2-amine positions it as a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled more efficient screening of novel compounds for their pharmacological potential. Virtual screening techniques combined with molecular docking studies have been employed to evaluate how 3-methyl-1-(4-methyl-4H-1,2,4-triazol-3-ylsulfanylbutanamide) (a related derivative) might interact with biological targets such as kinases or proteases. These studies have revealed that modifications to the sulfanyl and triazolyl groups can significantly alter binding affinity and specificity. Such insights are crucial for designing next-generation therapeutics with improved efficacy and reduced side effects.

The synthesis of 3-methylaminothiophenylethanol (another derivative) has provided valuable insights into the reactivity patterns of sulfanyl-containing intermediates. Researchers have developed novel synthetic routes that optimize yield while minimizing byproduct formation. These methodologies often involve transition-metal-catalyzed cross-coupling reactions or organometallic transformations that facilitate the introduction of complex functional groups into the molecular framework. The ability to construct such intricate structures efficiently is essential for scaling up production and conducting large-scale drug discovery programs.

In addition to its pharmaceutical applications, 3-methylaminothiophenylethanol derivatives have shown promise in materials science due to their ability to form stable coordination complexes with metal ions. These complexes exhibit unique electronic properties that make them useful in catalysis or as components of functional materials. For example, 5-aminothiophene derivatives have been explored as ligands for transition metals such as palladium and ruthenium, which are key catalysts in organic synthesis.

The role of sulfanylated amines in medicinal chemistry cannot be overstated. These compounds often exhibit enhanced solubility compared to their unsulfanylated counterparts due to the polar nature of the sulfanyl group. Improved solubility translates to better bioavailability when administered orally or intravenously, making them attractive candidates for drug development programs targeting diseases such as cancer or neurodegenerative disorders where systemic delivery is required.

Current research efforts are focused on expanding the chemical space explored by heterocyclic sulfanylamines through combinatorial chemistry approaches. By systematically varying substituents on both the triazolyl ring and the amine backbone, researchers aim to identify novel scaffolds with optimized pharmacological profiles. High-throughput screening techniques combined with machine learning algorithms are being employed to accelerate this process, allowing for rapid evaluation of thousands of compounds based on predicted bioactivity.

The development of new synthetic methodologies remains critical for advancing pharmaceutical research involving complex molecules like N-(5-aminothiophen)-4-carboxylic acid derivatives (a related compound). Advances in flow chemistry, continuous manufacturing processes, and green chemistry principles have enabled more sustainable production methods while maintaining high yields and purity standards required for clinical applications.

In conclusion, 5-aminothiophene derivatives represent an exciting frontier in medicinal chemistry due to their diverse biological activities, synthetic accessibility, and potential therapeutic applications across multiple disease areas including oncology, inflammation, infections, mental health disorders, cardiovascular diseases,*and neurodegenerative conditions.* As our understanding*of*how these molecules interact*with*biological systems*advances,*so*too*will*our*ability*to*design*molecules*with*more*tailored*therapeutic profiles.* Continued investigation into compounds like N-(5-aminothiophen)-4-carboxylic acid derivatives will undoubtedly lead*to*new*treatments*that*matter*mor*effectively*toward improving human health outcomes.*

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